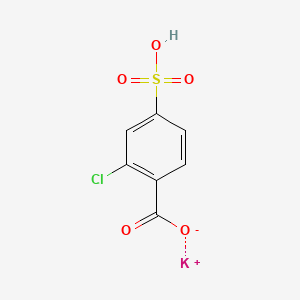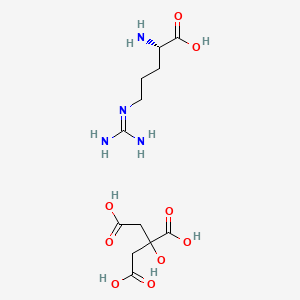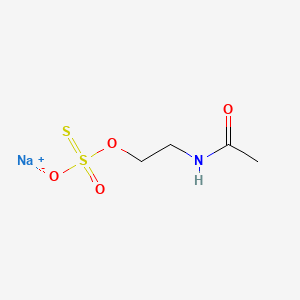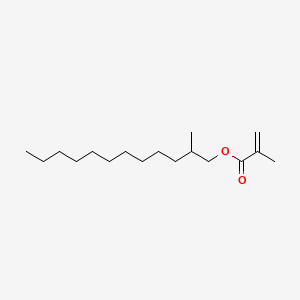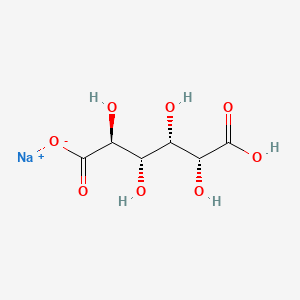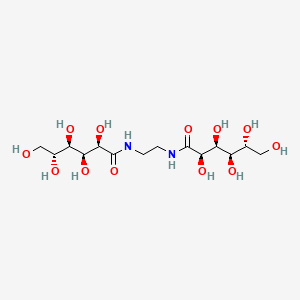
N,N'-Ethylenebis-D-gluconamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Ethylenebis-D-gluconamide: is a chemical compound with the molecular formula C14H28N2O12 . It is known for its unique structure, which includes multiple hydroxyl groups and amide linkages. This compound is used in various scientific and industrial applications due to its chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N’-Ethylenebis-D-gluconamide can be synthesized through the reaction of D-gluconic acid with ethylenediamine. The reaction typically involves the formation of an intermediate ester, which then reacts with ethylenediamine to form the final product. The reaction conditions often include the use of a solvent such as water or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of N,N’-Ethylenebis-D-gluconamide follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Ethylenebis-D-gluconamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Formation of gluconic acid derivatives.
Reduction: Formation of ethylenediamine derivatives.
Substitution: Formation of esters or ethers depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-Ethylenebis-D-gluconamide is used as a ligand in coordination chemistry. It forms stable complexes with metal ions, which are studied for their catalytic properties .
Biology: In biological research, this compound is used to study carbohydrate-protein interactions. Its multiple hydroxyl groups mimic the structure of natural carbohydrates, making it useful in binding studies .
Medicine: Its ability to form stable complexes with metal ions can be exploited to deliver metal-based drugs to specific targets in the body .
Industry: In the industrial sector, this compound is used in the formulation of cleaning agents and detergents. Its ability to chelate metal ions enhances the cleaning efficiency of these products .
Wirkmechanismus
The mechanism of action of N,N’-Ethylenebis-D-gluconamide involves its ability to form hydrogen bonds and coordinate with metal ions. The multiple hydroxyl groups and amide linkages in the compound allow it to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
- N,N’-Ethylenebis-L-gluconamide
- N,N’-Ethylenebis-D-mannamide
- N,N’-Ethylenebis-D-galactamide
Comparison: N,N’-Ethylenebis-D-gluconamide is unique due to its specific arrangement of hydroxyl groups and amide linkages. Compared to N,N’-Ethylenebis-L-gluconamide, it has a different stereochemistry, which can affect its binding properties and reactivity. N,N’-Ethylenebis-D-mannamide and N,N’-Ethylenebis-D-galactamide have similar structures but differ in the arrangement of hydroxyl groups, leading to variations in their chemical behavior and applications .
Eigenschaften
CAS-Nummer |
66803-04-1 |
|---|---|
Molekularformel |
C14H28N2O12 |
Molekulargewicht |
416.38 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]ethyl]hexanamide |
InChI |
InChI=1S/C14H28N2O12/c17-3-5(19)7(21)9(23)11(25)13(27)15-1-2-16-14(28)12(26)10(24)8(22)6(20)4-18/h5-12,17-26H,1-4H2,(H,15,27)(H,16,28)/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 |
InChI-Schlüssel |
UYCIRQBRYNXQBW-TWOHWVPZSA-N |
Isomerische SMILES |
C(CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
C(CNC(=O)C(C(C(C(CO)O)O)O)O)NC(=O)C(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane](/img/structure/B12649880.png)




